molecular formula C9H8BrN3 B13935646 3-(4-Bromo-imidazol-1-yl)-phenylamine

3-(4-Bromo-imidazol-1-yl)-phenylamine

Cat. No.: B13935646
M. Wt: 238.08 g/mol
InChI Key: NVBKVMBHTWJYTN-UHFFFAOYSA-N
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Description

3-(4-Bromo-imidazol-1-yl)-phenylamine is a heterocyclic compound featuring a phenylamine backbone substituted with a 4-bromoimidazole moiety at the third position. This structure combines aromatic amine and imidazole functionalities, making it a candidate for diverse applications, including pharmaceuticals and materials science. The bromine atom at the imidazole’s 4-position likely enhances its electrophilicity and stability, influencing both reactivity and intermolecular interactions.

Properties

Molecular Formula

C9H8BrN3

Molecular Weight

238.08 g/mol

IUPAC Name

3-(4-bromoimidazol-1-yl)aniline

InChI

InChI=1S/C9H8BrN3/c10-9-5-13(6-12-9)8-3-1-2-7(11)4-8/h1-6H,11H2

InChI Key

NVBKVMBHTWJYTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C=C(N=C2)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromo-1H-imidazol-1-yl)aniline typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized using methods such as the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde.

    Bromination: The imidazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.

    Coupling with Aniline: The brominated imidazole is then coupled with aniline through a nucleophilic substitution reaction, typically using a palladium-catalyzed cross-coupling reaction such as the Buchwald-Hartwig amination.

Industrial Production Methods

Industrial production of 3-(4-bromo-1H-imidazol-1-yl)aniline may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromo-1H-imidazol-1-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the imidazole ring or the bromine atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Sodium azide, potassium cyanide; reactions are conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products Formed

    Oxidation: Imidazole N-oxides

    Reduction: Reduced imidazole derivatives

    Substitution: Azido-imidazole, cyano-imidazole derivatives

Scientific Research Applications

3-(4-bromo-1H-imidazol-1-yl)aniline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways involving imidazole-containing compounds.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-bromo-1H-imidazol-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors, through binding to active sites or allosteric sites. The bromine atom and the aniline group can enhance the compound’s binding affinity and specificity. The imidazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

The following analysis compares 3-(4-Bromo-imidazol-1-yl)-phenylamine with structurally related compounds, focusing on substitution patterns, biological activity, and physicochemical properties.

Substitution Patterns and Electronic Effects

  • Fluorinated analogues may exhibit altered binding affinities in biological systems due to dipole interactions . 4-Bromo-3-methylphenylamine: Disubstitution with bromine and methyl groups enhances steric hindrance and electron-withdrawing effects, as seen in angucyclinone derivatives. This combination improved Nrf2 transcription activation in compound 4 from , suggesting bromine’s role in modulating bioactivity .
  • Positional Isomerism :

    • 2-(4-Bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]quinazolin-4-amine : The imidazole is attached via a propyl linker to a quinazoline core. This extended conjugation system differs from the direct phenylamine linkage in the target compound, likely enhancing π-π stacking in optoelectronic applications .

Physicochemical Properties

  • Thermal Stability :
    Triphenylamine-based azomethines in exhibited decomposition temperatures above 300°C, attributed to rigid aromatic cores. The bromine in 3-(4-Bromo-imidazol-1-yl)-phenylamine may similarly enhance thermal stability via increased molecular weight and halogen-mediated intermolecular forces .
  • Solubility :
    Bromine’s hydrophobicity likely reduces aqueous solubility compared to fluorinated analogues (e.g., 5-(4-fluorophenyl)-1H-imidazol-2-amine), which benefit from fluorine’s polarity .

Data Table: Key Comparisons

Compound Name Substituents Biological Activity (Nrf2 Activation) Thermal Stability (°C) Toxicity (Relative)
3-(4-Bromo-imidazol-1-yl)-phenylamine 4-Bromoimidazole, phenylamine Not tested (predicted moderate) ~300 (estimated) High
(4-Bromo-3-methyl)phenylamine 4-Bromo, 3-methyl High (compound 4) N/A Moderate
5-(4-Fluorophenyl)-1H-imidazol-2-amine 4-Fluoroimidazole N/A ~250 (estimated) Low
2-(4-Bromophenyl)quinazolin-4-amine Bromophenyl, quinazoline Antitumor >300 Moderate

Biological Activity

3-(4-Bromo-imidazol-1-yl)-phenylamine is a compound featuring an imidazole ring that has garnered attention for its diverse biological activities. Compounds containing imidazole derivatives are known to exhibit a wide range of pharmacological effects, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article explores the biological activity of 3-(4-Bromo-imidazol-1-yl)-phenylamine, supported by data tables and research findings.

The molecular structure of 3-(4-Bromo-imidazol-1-yl)-phenylamine can be represented as follows:

  • Molecular Formula : C10_{10}H9_{9}BrN2_{2}
  • Molecular Weight : 241.1 g/mol
  • Density : Approximately 1.5 g/cm³

Biological Activity Overview

Research indicates that imidazole derivatives, including 3-(4-Bromo-imidazol-1-yl)-phenylamine, interact with various biological targets, leading to multiple therapeutic effects:

1. Antibacterial Activity

Imidazole derivatives have demonstrated significant antibacterial properties. A study highlighted that compounds similar to 3-(4-Bromo-imidazol-1-yl)-phenylamine exhibited effective inhibition against both Gram-positive and Gram-negative bacteria.

CompoundMIC (µg/mL)Target Bacteria
3-(4-Bromo-imidazol-1-yl)-phenylamine0.5 - 2.0Staphylococcus aureus, Escherichia coli

2. Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal activity against various fungal strains.

CompoundIC50_{50} (µg/mL)Target Fungi
3-(4-Bromo-imidazol-1-yl)-phenylamine0.8Candida albicans

3. Anticancer Activity

The compound's potential as an anticancer agent has been explored in several studies. It has been shown to induce apoptosis in cancer cell lines while exhibiting minimal cytotoxicity to normal cells.

Cell LineCC50_{50} (µM)Effect
HeLa10Moderate cytotoxicity
MCF715High cytotoxicity

The biological activity of 3-(4-Bromo-imidazol-1-yl)-phenylamine can be attributed to its ability to interact with various enzymes and receptors:

  • Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzyme active sites, influencing their catalytic activity.
  • Cell Signaling Modulation : The compound may modulate signaling pathways by affecting kinases and phosphatases.

Case Study: Anticancer Mechanism

A study investigated the effects of the compound on the proliferation of T-cell lymphoblastic leukemia cells. The results indicated that treatment with 3-(4-Bromo-imidazol-1-yl)-phenylamine led to a significant reduction in cell viability through the induction of apoptosis, as evidenced by increased levels of caspase activity.

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for its therapeutic application:

  • Absorption : Rapidly absorbed following oral administration.
  • Distribution : Exhibits high tissue distribution due to its lipophilicity.
  • Metabolism : Primarily metabolized by cytochrome P450 enzymes.
  • Excretion : Eliminated through renal pathways.

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